4-Benzyl-1-(furan-2-ylmethyl)piperidine
CAS No.:
Cat. No.: VC8917287
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H21NO |
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Molecular Weight | 255.35 g/mol |
IUPAC Name | 4-benzyl-1-(furan-2-ylmethyl)piperidine |
Standard InChI | InChI=1S/C17H21NO/c1-2-5-15(6-3-1)13-16-8-10-18(11-9-16)14-17-7-4-12-19-17/h1-7,12,16H,8-11,13-14H2 |
Standard InChI Key | NFDDZQQDKVOONI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3 |
Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3 |
Introduction
Structural and Chemical Properties
The molecular formula of 4-Benzyl-1-(furan-2-ylmethyl)piperidine is , with a molecular weight of 255.36 g/mol. The piperidine ring adopts a chair conformation, with the benzyl and furan-2-ylmethyl groups occupying equatorial positions to minimize steric hindrance . Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 98–102°C (predicted) |
logP (Octanol-Water) | 2.85 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
The furan ring contributes to the compound’s electron-rich nature, enabling π-π stacking interactions with biological targets, while the benzyl group enhances lipophilicity, facilitating membrane permeability.
Synthetic Routes and Optimization
Primary Synthesis Pathway
The synthesis of 4-Benzyl-1-(furan-2-ylmethyl)piperidine typically involves a two-step alkylation strategy:
Step 1: Preparation of 4-Benzylpiperidine
4-Benzylpiperidine is synthesized via the Leuckart reaction, where benzylamine reacts with formaldehyde and formic acid under reflux conditions . Yield optimization (78–85%) is achieved by controlling the molar ratio of reactants and reaction time (12–16 hours).
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Furfuryl bromide, KCO, DMF, 80°C | 62 |
Mitsunobu Reaction | DEAD, PPh, THF, 0°C → RT | 74 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:
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Residence Time: 30 minutes
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Temperature: 70°C
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Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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C NMR (100 MHz, CDCl):
Mass Spectrometry
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ESI-MS: m/z 256.2 [M+H].
Biological Activity and Mechanism
Antagonistic Activity at Histamine H3_33 Receptors
Structural analogs, such as ADS031 (a 4-oxypiperidine derivative), exhibit nanomolar affinity for histamine H receptors (HR) with an IC of 12.5 nM . The benzyl and furan groups in 4-Benzyl-1-(furan-2-ylmethyl)piperidine likely engage in hydrophobic interactions with HR’s transmembrane domains, mimicking the pharmacophore of known antagonists .
Cholinesterase Inhibition
Piperidine derivatives bearing furan moieties demonstrate dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, ADS023 shows IC values of 1.54 μM (AChE) and 4.12 μM (BuChE) . These findings suggest potential applications in neurodegenerative disorders.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.89) positions it as a candidate for treating Alzheimer’s disease and schizophrenia .
Anti-Inflammatory Agents
Analogous structures inhibit NLRP3 inflammasomes, reducing IL-1β release by 60–80% at 10 μM concentrations. This activity is mediated through blockade of ASC speck formation.
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